molecular formula C8H12N4O B12114641 2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one CAS No. 95095-60-6

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one

Cat. No.: B12114641
CAS No.: 95095-60-6
M. Wt: 180.21 g/mol
InChI Key: JBKIQMVBKWPNPL-UHFFFAOYSA-N
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Description

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is a heterocyclic compound that belongs to the quinazoline family Quinazolines are known for their diverse biological activities and have been extensively studied for their potential therapeutic applications

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 2-aminobenzamide with a suitable aldehyde or ketone in the presence of a catalyst. The reaction is usually carried out in a solvent such as ethanol or methanol at elevated temperatures.

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced catalysts, and purification techniques such as crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form quinazoline derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydroquinazoline derivatives.

    Substitution: The amino groups in the compound can participate in substitution reactions with various electrophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Electrophiles such as alkyl halides or acyl chlorides can be used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinazoline derivatives, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Chemistry

In chemistry, 2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one serves as a building block for synthesizing more complex heterocyclic compounds. Its structure allows for various chemical modifications through oxidation, reduction, and substitution reactions.

Biology

The compound exhibits potential biological activities that make it a candidate for further research in pharmacology:

  • Antimicrobial Activity : Studies have shown that derivatives of this compound possess significant antibacterial and antifungal properties. For example, certain synthesized derivatives demonstrated effective inhibition against Mycobacterium smegmatis and Candida albicans .
  • Anticancer Properties : Preliminary investigations suggest that this compound may inhibit cancer cell proliferation. Its mechanism often involves interaction with specific molecular targets within cancer cells.

Medicine

Research into the medicinal applications of this compound has highlighted its potential use in treating various diseases:

  • Therapeutic Potential : The compound's ability to modulate biological pathways through enzyme interaction positions it as a candidate for drug development targeting infectious diseases and cancer .

Case Study 1: Antimicrobial Efficacy

A study published in RSC Advances evaluated the antimicrobial efficacy of synthesized derivatives of this compound against several microbial strains. The results indicated that certain compounds exhibited minimum inhibitory concentrations (MICs) as low as 6.25 µg/mL against Mycobacterium smegmatis .

CompoundMIC (µg/mL)Target Microorganism
Compound 6d6.25Mycobacterium smegmatis
Compound 9c12.5Pseudomonas aeruginosa

Case Study 2: Anticancer Activity

Research conducted on the anticancer properties of this compound revealed that it could induce apoptosis in specific cancer cell lines. The study focused on its mechanism of action involving the inhibition of key signaling pathways associated with cancer cell survival.

Mechanism of Action

The mechanism of action of 2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins involved in biological pathways. The compound’s effects are mediated through binding to these targets, leading to modulation of their activity and subsequent biological responses.

Comparison with Similar Compounds

Similar Compounds

    Quinazoline: A parent compound with a similar core structure.

    2-Aminoquinazoline: A derivative with an amino group at the 2-position.

    4(3H)-Quinazolinone: A related compound with a carbonyl group at the 4-position.

Uniqueness

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one is unique due to the presence of two amino groups and the tetrahydroquinazoline core

Biological Activity

2,3-Diamino-5,6,7,8-tetrahydroquinazolin-4(3H)-one (CAS Number: 95095-60-6) is a heterocyclic compound belonging to the quinazolinone family. This compound has garnered attention for its diverse biological activities and potential therapeutic applications, particularly in the fields of pharmacology and medicinal chemistry. This article reviews the biological activity of this compound, highlighting its mechanisms of action, effects on various biological systems, and relevant case studies.

  • Molecular Formula : C8_8H12_{12}N4_4O
  • Molecular Weight : 180.207 g/mol
  • Structure : The compound features a tetrahydroquinazolinone core with amino groups at positions 2 and 3.

Biological Activity Overview

The biological activity of this compound is primarily attributed to its interactions with various enzymes and receptors. Notable activities include:

  • Inhibition of Carbonic Anhydrase :
    • Studies have shown that derivatives of quinazolinones exhibit significant inhibitory effects on carbonic anhydrases (CAs), particularly human CA II and CA IX. These enzymes play crucial roles in physiological processes such as respiration and acid-base balance.
    • For instance, certain derivatives demonstrated Ki values ranging from 0.63 to 19.67 nM against hCA II, indicating potent inhibitory activity .
  • Antimicrobial Activity :
    • Compounds within the quinazolinone class have been assessed for their antimicrobial properties against various bacterial strains. The presence of amino groups enhances their interaction with microbial targets.
    • A study indicated that specific derivatives showed promising antibacterial activity against Gram-positive and Gram-negative bacteria .
  • Antitumor Potential :
    • Research has indicated that quinazolinone derivatives can exhibit cytotoxic effects on cancer cell lines by inducing apoptosis and inhibiting cell proliferation.
    • Notably, a derivative of this compound was shown to inhibit the growth of certain tumor cell lines in vitro.

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound interacts with the active sites of carbonic anhydrases and potentially other enzymes involved in metabolic pathways.
  • Cellular Uptake : The structural features allow for effective cellular uptake and subsequent intracellular activity.
  • Modulation of Signaling Pathways : It may influence signaling pathways related to cell survival and apoptosis.

Case Studies

  • Carbonic Anhydrase Inhibition Study :
    • A detailed investigation into the structure-activity relationship (SAR) of quinazolinone derivatives revealed that modifications at specific positions significantly enhance CA inhibitory activity. For example, substitution at the 2-position with electron-withdrawing groups increased potency against hCA II .
  • Antimicrobial Efficacy Assessment :
    • In vitro studies demonstrated that this compound exhibited significant inhibition against Staphylococcus aureus and Escherichia coli. These findings suggest potential applications in developing new antimicrobial agents .

Properties

CAS No.

95095-60-6

Molecular Formula

C8H12N4O

Molecular Weight

180.21 g/mol

IUPAC Name

2,3-diamino-5,6,7,8-tetrahydroquinazolin-4-one

InChI

InChI=1S/C8H12N4O/c9-8-11-6-4-2-1-3-5(6)7(13)12(8)10/h1-4,10H2,(H2,9,11)

InChI Key

JBKIQMVBKWPNPL-UHFFFAOYSA-N

Canonical SMILES

C1CCC2=C(C1)C(=O)N(C(=N2)N)N

Origin of Product

United States

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